molecular formula C18H12BrN3O3 B2997102 N-(4-bromophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide CAS No. 864923-08-0

N-(4-bromophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide

Numéro de catalogue: B2997102
Numéro CAS: 864923-08-0
Poids moléculaire: 398.216
Clé InChI: SCJWWHYTAAFQTK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a structurally complex molecule featuring a tricyclic core with fused oxa- and diaza-heterocycles, an acetamide linker, and a 4-bromophenyl substituent.

Propriétés

IUPAC Name

N-(4-bromophenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN3O3/c19-11-5-7-12(8-6-11)21-15(23)9-22-10-20-16-13-3-1-2-4-14(13)25-17(16)18(22)24/h1-8,10H,9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJWWHYTAAFQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(4-bromophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features a complex bicyclic structure that may contribute to its biological properties. The presence of the bromophenyl group and the diazatricyclo framework suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial Activity : Many compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Certain derivatives have been linked to inhibiting cancer cell proliferation and inducing apoptosis.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer progression.

The biological activity of N-(4-bromophenyl)-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes such as phospholipase D (PLD), which is involved in cancer cell survival and invasion .
  • Modulation of Signaling Pathways : It may affect signaling pathways like RhoA/SRF that are crucial for cancer cell motility and proliferation .
  • Interference with Bacterial Cell Wall Synthesis : Similar compounds have shown to disrupt bacterial cell wall synthesis, leading to cell lysis.

Antimicrobial Studies

A study demonstrated that compounds with similar structural features exhibited significant antibacterial activity against various strains of bacteria, particularly Gram-positive strains .

Anticancer Activity

In vitro studies on cancer cell lines have shown that related compounds can inhibit cell growth at nanomolar concentrations. For instance, CCG-1423, a structurally related compound, was found to selectively induce apoptosis in RhoC-overexpressing melanoma cells while sparing normal cells .

Enzyme Inhibition

Research has highlighted the potential of these compounds as isoform-selective inhibitors for phospholipase D (PLD). Inhibition of PLD leads to decreased cancer cell invasion and increased apoptosis .

Data Table: Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in specific cancer cell lines
Enzyme InhibitionInhibits phospholipase D leading to reduced invasion

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Heterocyclic Framework and Substituent Variations

The tricyclic 8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca system in the target compound is structurally analogous to compounds such as 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 (). Key differences include:

  • Heteroatom Composition : The target compound lacks sulfur atoms present in the 3,7-dithia analog, which may reduce thiol-mediated reactivity but improve metabolic stability .

Acetamide-Linked Derivatives

2-(4-bromo-3,5-dimethylphenoxy)-N-(2-(hydroxymethyl)phenyl)acetamide () shares the bromophenyl-acetamide motif but differs in:

  • Linker Flexibility: The target compound’s rigid tricyclic core restricts conformational freedom compared to the phenoxy-acetamide spacer in .
  • Bioactivity Implications : The hydroxymethyl group in may confer hydrogen-bonding capacity absent in the target compound, altering target selectivity .

Sulfanyl vs. Oxa Substituents

The compound N-[(4-methoxyphenyl)methyl]-2-({6-oxo-5-[3-(propan-2-yloxy)propyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide () highlights:

  • Sulfanyl vs.
  • Side Chain Modifications : The propan-2-yloxypropyl chain in increases hydrophobicity compared to the simpler bromophenyl group, impacting solubility and membrane permeability .

Spectral and Physicochemical Comparisons

NMR Profiling

demonstrates that minor substituent changes in tricyclic systems lead to distinct NMR shifts. For example:

  • Regions A and B (positions 29–36 and 39–44) : In the target compound, the bromophenyl group likely causes downfield shifts in aromatic protons (Region B) compared to methoxy or hydroxy analogs .
  • Core Heterocycle Stability : The oxa-diaza tricyclic system shows consistent chemical shifts in regions unaffected by substituents, suggesting structural rigidity .

Molecular Properties

Property Target Compound Compound Compound
Molecular Formula C₁₉H₁₅BrN₂O₃ C₂₆H₂₉N₃O₅S C₁₈H₁₅NO₃S₂
Molecular Weight ~407.25 g/mol 495.6 g/mol ~373.45 g/mol
Key Substituents 4-bromophenyl Sulfanyl, propan-2-yloxypropyl Methoxyphenyl, dithia
LogP (Predicted) ~2.8 ~3.5 ~2.1

The higher logP of ’s compound reflects increased lipophilicity due to alkyl chains, whereas the target compound’s bromine atom balances hydrophobicity and polarity .

Functional and Categorization Insights

  • Lumping Strategy : suggests that compounds with similar tricyclic cores (e.g., oxa-diaza systems) may be grouped for studying degradation pathways or bioactivity trends. However, bromophenyl substitution distinguishes the target compound in reactivity and toxicity profiles .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.